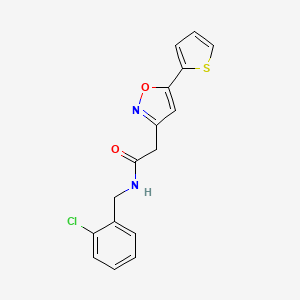

N-(2-chlorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

N-(2-Chlorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 5-(thiophen-2-yl)-substituted isoxazole core linked via an acetamide bridge to a 2-chlorobenzyl group. This structure combines aromatic, heterocyclic, and halogenated motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-13-5-2-1-4-11(13)10-18-16(20)9-12-8-14(21-19-12)15-6-3-7-22-15/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYKDJADVRDGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated isoxazole.

Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction with a suitable leaving group.

Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the isoxazole ring or the chlorobenzyl group, potentially leading to the formation of amines or alcohols.

Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions, which could replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and reduced isoxazole derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures exhibit significant inhibition against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers . The compound's ability to induce apoptosis in these cells suggests it may serve as a lead compound for developing new anticancer therapies.

The compound has demonstrated promising anti-inflammatory properties. Studies have shown that it can inhibit enzymes involved in inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The formation of the isoxazole ring can be achieved through cycloaddition reactions involving nitrile oxides. This compound serves as a versatile building block for synthesizing more complex derivatives that may exhibit enhanced biological activities.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 18 μM, comparable to established chemotherapeutic agents such as doxorubicin . This suggests that this compound could be a candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The results showed significant inhibition, indicating that this compound could be developed into a non-steroidal anti-inflammatory drug (NSAID) .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The isoxazole ring and thiophene group may play key roles in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogues from the literature:

Key Observations:

Core Heterocycle Differences: The target’s isoxazole core differs from thiadiazole (5h), benzothiazole (Compound 11), and thiazole () rings. The thiophen-2-yl group at position 5 of the isoxazole may enhance π-stacking compared to alkyl substituents (e.g., cyclohexyl in NY0173) .

Substituent Effects: The 2-chlorobenzyl group on the acetamide moiety introduces lipophilicity and steric bulk, contrasting with the trichlorophenyl group in NY0173, which likely increases electrophilicity and target affinity . Thiophen-2-yl vs. phenoxy (5h): Thiophene’s sulfur atom may improve metabolic stability compared to oxygen-containing phenoxy groups .

Functional Group Impact: The acetamide linkage in the target and Compound 11 facilitates hydrogen bonding, similar to the benzamide in . However, the hydrazonoyl cyanide in NY0173 introduces a nitrile group, enabling covalent interactions .

Biological Activity

N-(2-chlorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chlorobenzyl group, an isoxazole moiety, and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 295.78 g/mol. The synthesis typically involves multiple steps, including the formation of the isoxazole ring through cycloaddition reactions and subsequent acetamide formation.

Antiviral Properties

Recent studies have indicated that compounds containing isoxazole rings exhibit significant antiviral activity. For instance, derivatives similar to this compound have been shown to inhibit viral polymerases effectively. Specifically, compounds with similar structures demonstrated IC50 values in the low micromolar range against various viral targets, suggesting a promising antiviral profile .

Anticancer Activity

Research has highlighted the anticancer potential of heterocyclic compounds, including those with isoxazole and thiophene functionalities. For example, studies on related compounds have reported GI50 values ranging from 0.20 to 2.58 μM against human cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways, where compounds promote cytochrome c release and caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.

- Apoptosis Induction : It may trigger programmed cell death pathways, leading to the elimination of malignant cells.

- Interaction with Biological Targets : The thiophene and isoxazole rings can engage in π-π stacking interactions and hydrogen bonding with various biological macromolecules, enhancing binding affinity .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of isoxazole derivatives found that certain compounds could inhibit NS5B RNA polymerase by over 95% in vitro. The most effective derivatives had IC50 values around 32 μM . This indicates that this compound could possess similar or enhanced antiviral properties.

Case Study 2: Anticancer Activity

Another comprehensive study evaluated a series of heterocyclic compounds for their anticancer effects against various cell lines. The results showed significant growth inhibition correlated with structural modifications, emphasizing the importance of the thiophene and isoxazole components in enhancing biological activity .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.